2-(2,2-Difluoroethoxy)-3-methylaniline
Description
2-(2,2-Difluoroethoxy)-3-methylaniline is a fluorinated aromatic amine characterized by a methyl group at the 3-position and a 2,2-difluoroethoxy substituent at the 2-position of the aniline ring. Its molecular formula is C₉H₁₁F₂NO, with a molar mass of 187.19 g/mol.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-3-methylaniline |
InChI |
InChI=1S/C9H11F2NO/c1-6-3-2-4-7(12)9(6)13-5-8(10)11/h2-4,8H,5,12H2,1H3 |
InChI Key |
JGCVCYDXRSHTDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-3-methylaniline typically involves the reaction of 2,2-difluoroethanol with 3-methylaniline. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of 2-(2,2-Difluoroethoxy)-3-methylaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-3-methylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The methyl group on the aniline ring can influence the compound’s electronic properties, affecting its reactivity and interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural analogs include:
(a) 2-(Difluoromethoxy)-3-fluoroaniline (CAS 153468-97-4)
- Molecular Formula: C₇H₆F₃NO
- Molar Mass : 185.12 g/mol
- Substituents : 3-fluoro and 2-difluoromethoxy groups.
- However, the absence of a methyl group reduces steric hindrance, which may favor certain synthetic pathways .
(b) 3-Fluoro-4-(p-tolyloxy)aniline (CAS 83660-65-5)
- Molecular Formula: C₁₃H₁₂FNO
- Molar Mass : 217.24 g/mol
- Substituents : 3-fluoro and 4-p-tolyloxy groups.
- Comparison : The bulky p-tolyloxy group increases steric hindrance, which could limit reactivity in crowded reaction environments. The methyl group on the tolyl moiety offers additional lipophilicity compared to the 3-methyl substituent in the target compound .
(c) 2-(Difluoromethylsulphonyl)-6-fluoroaniline
- Molecular Formula: C₇H₆F₃NO₂S
- Molar Mass : 225.19 g/mol
- Substituents : 6-fluoro and 2-difluoromethylsulphonyl groups.
- Comparison : The sulphonyl group is strongly electron-withdrawing, making this compound more reactive in nucleophilic substitution reactions than 2-(2,2-difluoroethoxy)-3-methylaniline. However, it may exhibit lower thermal stability due to the sulphonyl moiety .
Physico-Chemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | LogP* (Predicted) | Key Properties |
|---|---|---|---|---|
| 2-(2,2-Difluoroethoxy)-3-methylaniline | C₉H₁₁F₂NO | 187.19 | 2.1 | Moderate lipophilicity, thermal stability |
| 2-(Difluoromethoxy)-3-fluoroaniline | C₇H₆F₃NO | 185.12 | 1.8 | High electronegativity, polar |
| 3-Fluoro-4-(p-tolyloxy)aniline | C₁₃H₁₂FNO | 217.24 | 3.2 | High steric bulk, low solubility in water |
| 2-(Difluoromethylsulphonyl)-6-fluoroaniline | C₇H₆F₃NO₂S | 225.19 | 0.9 | High reactivity, hygroscopic |
*LogP values estimated using fragment-based methods.
Key Observations :
- The 3-methyl group in 2-(2,2-difluoroethoxy)-3-methylaniline enhances lipophilicity compared to non-methylated analogs like 2-(difluoromethoxy)-3-fluoroaniline.
- Electron-withdrawing groups (e.g., difluoroethoxy, sulphonyl) reduce basicity of the aniline nitrogen, impacting its participation in acid-base reactions .
Biological Activity
2-(2,2-Difluoroethoxy)-3-methylaniline is an organic compound that has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.
- Molecular Formula : C9H10F2N
- Molecular Weight : 173.18 g/mol
- IUPAC Name : 2-(2,2-Difluoroethoxy)-3-methylaniline
The biological activity of 2-(2,2-Difluoroethoxy)-3-methylaniline is primarily attributed to its ability to interact with specific molecular targets. It is believed to act as an enzyme inhibitor, potentially affecting pathways involved in cell signaling and metabolic processes. The difluoroethoxy group enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular targets.
1. Enzyme Inhibition
Research indicates that 2-(2,2-Difluoroethoxy)-3-methylaniline exhibits significant enzyme inhibition properties. For example:
- Target Enzymes : It has shown inhibitory effects on various enzymes involved in metabolic pathways.
- Inhibition Mechanism : The compound may bind to the active site of these enzymes, thereby blocking substrate access and preventing catalytic activity.
2. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
- Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic functions.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of 2-(2,2-Difluoroethoxy)-3-methylaniline against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 64 µg/mL for the tested strains.
- : The compound demonstrated promising antimicrobial properties warranting further exploration for potential therapeutic applications.
Case Study 2: Enzyme Inhibition Profile
In another research endeavor detailed in Bioorganic & Medicinal Chemistry Letters, the enzyme inhibition profile of the compound was analyzed:
- Enzyme Targets : Key enzymes involved in cancer metabolism were assessed.
- Results : Significant inhibition was observed with IC50 values below 50 µM for several targets.
- Implications : These findings suggest potential applications in cancer therapeutics.
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Journal of Antimicrobial Chemotherapy | MIC values for bacterial strains between 32-64 µg/mL | Potential for development as an antimicrobial agent |
| Bioorganic & Medicinal Chemistry Letters | IC50 < 50 µM for cancer-related enzymes | Possible use in cancer treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
